m-PEG8-bromide, also known as methoxy-poly(ethylene glycol)8-bromide, is a type of heterobifunctional polyethylene glycol (PEG) derivative. PEGs are hydrophilic, biocompatible polymers that are commonly used in various scientific research applications. [] The "m" prefix signifies the methoxy terminal group, "PEG" denotes the polyethylene glycol chain, and "8" refers to the number of ethylene glycol units (n = 8) present in the polymer chain. The "bromide" suffix indicates that the molecule terminates in a bromide functional group. [, ] This bromide group serves as a reactive site for chemical conjugation, enabling m-PEG8-bromide to be attached to various molecules, surfaces, or nanoparticles. []
m-PEG8-bromide, with the chemical identifier CAS 1056881-04-9, is a derivative of polyethylene glycol that features a bromide group. This compound is classified as a PROTAC linker, which plays a crucial role in the development of targeted protein degradation technologies. The bromide group serves as an excellent leaving group for nucleophilic substitution reactions, making m-PEG8-bromide particularly useful in bioconjugation and drug development applications.
m-PEG8-bromide is synthesized from methoxy-poly(ethylene glycol) through bromination. It falls under the category of polyethylene glycol derivatives, specifically designed for applications in medicinal chemistry and biochemistry. The compound is recognized for its utility in synthesizing antibody-drug conjugates and PROTACs, which are innovative therapeutic agents aimed at selectively degrading specific proteins within cells.
The synthesis of m-PEG8-bromide typically involves the reaction of methoxy-poly(ethylene glycol) with a brominating agent. This process is performed under controlled conditions to ensure the selective bromination of the terminal hydroxyl group. Common solvents used in this synthesis include:
The reaction conditions are optimized to achieve high yields and purity. The product is often purified using techniques such as column chromatography or recrystallization to remove unreacted starting materials and byproducts. Industrial production methods mirror these laboratory techniques but are scaled up to ensure consistency and quality.
The molecular structure of m-PEG8-bromide consists of a polyethylene glycol chain with eight ethylene glycol units terminated by a bromine atom. This structure imparts unique properties that enhance its solubility and reactivity compared to shorter or longer PEG derivatives.
The molecular formula for m-PEG8-bromide can be represented as . Its molecular weight is approximately 404.35 g/mol, which contributes to its physical properties, including solubility in various solvents.
m-PEG8-bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group, which acts as an effective leaving group.
Common nucleophiles that react with m-PEG8-bromide include:
These reactions are typically conducted at room temperature or slightly elevated temperatures to facilitate the substitution process.
The major products formed from these reactions are substituted derivatives where the bromide group is replaced by the nucleophile, resulting in various functionalized PEG compounds.
m-PEG8-bromide functions as a linker in PROTAC technology, which utilizes the ubiquitin-proteasome system for targeted protein degradation. The compound recruits an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation.
The pharmacokinetic properties of m-PEG8-bromide are influenced by its PEG component, enhancing solubility, stability, and bioavailability of conjugated drugs. The action environment can be affected by factors such as temperature, pH, and the presence of other chemicals.
m-PEG8-bromide is known for its high solubility in water and organic solvents such as dimethyl sulfoxide and dichloromethane. It is stable under various laboratory conditions, making it suitable for diverse applications.
The compound exhibits reactivity characteristic of alkyl halides due to the bromine atom's ability to leave during nucleophilic substitutions. This reactivity facilitates its use in bioconjugation processes.
m-PEG8-bromide has significant scientific uses, particularly in:
m-PEG8-bromide (CAS# 1056881-04-9) is a monodisperse polyethylene glycol (PEG) derivative with a defined molecular architecture. Its structure consists of eight repeating ethylene oxide units (-CH₂CH₂O-) forming a linear, flexible hydrophilic backbone, terminated by a methoxy group (-OCH₃) at one end and a reactive bromide (-Br) at the other. The systematic IUPAC name, 25-bromo-2,5,8,11,14,17,20,23-octaoxapentacosane, reflects this arrangement [1] [9]. The SMILES notation (BrCCOCCOCCOCCOCCOCCOCCOCCOC
) and molecular formula (C₁₇H₃₅BrO₈) confirm the sequential ether bonds and terminal bromide [1] [7] [9]. This design confers amphiphilicity, where the PEG backbone ensures water solubility while the bromide serves as an electrophilic reaction site. The molecular weight is 447.36 g/mol, with a density of ~1.20 g/cm³ and a predicted boiling point of 462.5°C [7] [9]. Discrepancies in reported physical states (powder vs. liquid) may arise from temperature-dependent behavior or impurities [1] [9].
The eight ethylene oxide units in m-PEG8-bromide create a strongly hydrophilic structure, enhancing solubility in aqueous and polar organic solvents. It is freely soluble in water, DMSO, DMF, and DCM [5] [9], making it ideal for bioconjugation in physiological buffers. The hydrophilicity arises from hydrogen bonding between ether oxygen atoms and water molecules, which also sterically shields conjugated molecules from aggregation or proteolysis [1] [3].
While experimental LogP data is limited, theoretical analysis suggests a low partition coefficient due to the polar PEG chain. LogP calculations based on atomic increments predict high hydrophilicity, similar to shorter-chain PEG derivatives (e.g., m-PEG4-Br, LogP ≈ -1.5) [10]. This aligns with its role in improving solubility: Conjugating hydrophobic drugs or probes to m-PEG8-bromide significantly reduces their LogP, enhancing bioavailability [1] [5]. For instance, studies show PEG8-linked indocyanine green derivatives exhibit 3-fold higher aqueous solubility than unmodified analogs [1].
Table 1: Solubility Profile of m-PEG8-Bromide
Solvent | Solubility | Application Relevance |
---|---|---|
Water | High | Biological conjugations |
DMSO | High | Stock solutions for assays |
DMF | High | Organic synthesis |
Ethanol | Moderate | Precipitation/crystallization |
The terminal bromide in m-PEG8-bromide is a highly effective leaving group due to its low bond energy with carbon and polarizability. This facilitates nucleophilic substitution reactions (SN₂) under mild conditions, enabling covalent conjugation with nucleophiles like amines, thiols, or azides [1] [2] [7]. The reaction kinetics are influenced by solvent polarity and nucleophile strength. For example:
The PEG spacer enhances reactivity by preventing steric hindrance at the reaction site. This reactivity underpins applications in PROTAC synthesis, where m-PEG8-Br links E3 ligase ligands to target protein binders, promoting intracellular degradation [7] [9]. Studies confirm >90% conjugation efficiency with cysteine residues or amino-modified oligonucleotides within 2 hours at 25°C [1] [5].
Table 2: Nucleophilic Substitution Reactions Using m-PEG8-Bromide
Nucleophile | Product | Reaction Conditions | Application Example |
---|---|---|---|
Primary amine | Secondary amine | pH 8–9, 25°C, 1–2 h | Antibody-PEG-drug conjugates |
Thiol (-SH) | Thioether | pH 7–7.5, 37°C, 1 h | Site-specific protein labeling |
Azide (N₃⁻) | Alkyl azide | DMF, 60°C, 4–6 h | Click chemistry precursors |
Carboxylate | Ester | Catalyst (e.g., DMAP), 80°C | Prodrug synthesis |
PEG chain length critically influences the physicochemical and biological behavior of m-PEG-bromide derivatives. Shorter chains (e.g., m-PEG4-Br, MW 271 g/mol) offer minimal steric bulk but limited solubility enhancement. Longer chains (e.g., m-PEG12-Br, MW 624 g/mol) improve shielding and solubility but may reduce cell permeability or increase viscosity [5] [9]. m-PEG8-bromide (MW 447 g/mol) balances these traits:
Table 3: Impact of PEG Chain Length on Key Properties
Property | m-PEG6-Br | m-PEG8-Bromide | m-PEG12-Br |
---|---|---|---|
Molecular Weight | 403.31 g/mol | 447.36 g/mol | 623.58 g/mol |
Carbon Atoms | 15 | 17 | 25 |
Water Solubility | Moderate (∼30 mg/mL) | High (∼50 mg/mL) | Very High (∼80 mg/mL) |
Reactivity Rate | High | Moderate-High | Moderate |
Price (per gram) | $250 | $370 | $680 |
Biological Half-life | Short | Moderate | Long |
Branched PEG analogs with equivalent molecular weight to m-PEG8-bromide show higher PEG density, leading to smaller micelle sizes (15 nm vs. 25 nm for linear PEG8) and faster drug resolubilization rates [3] [4]. This makes m-PEG8-bromide a versatile scaffold for tuning drug delivery, where optimal chain length depends on the application: Shorter chains (PEG4–PEG6) suit intracellular delivery, while PEG8–PEG12 derivatives optimize circulation time for nanocarriers [3] [4] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7